Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound with the CAS Number: 2408970-04-5 . It has a molecular weight of 170.06 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo [1,5- a ]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented . The selective reduction of 1,2,4-triazolo- [1,5- a ]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido [3,4- е ] [1,2,4]triazolo [1,5- a ]pyrimidinecarboxylates was demonstrated .Molecular Structure Analysis
The molecular formula of “this compound” is C6H3LiN4O2 . The average mass is 170.055 Da and the monoisotopic mass is 170.041611 Da .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 170.06 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reactivity
Studies on [1,2,3]Triazolo[1,5-a]pyridines and [1,2,4]triazolo[1,5-a]pyrimidine derivatives have highlighted their reactivity and potential in organic synthesis. For instance, the regioselective metalation of these compounds using lithium-based reagents has been demonstrated, leading to various chemical transformations and the synthesis of novel compounds with potential biological activities (Bentabed-Ababsa et al., 2009; Kolosov et al., 2015). These findings suggest that Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be a key intermediate in the synthesis of structurally diverse molecules with enhanced chemical and biological functionalities.
Coordination Chemistry and Material Science
The synthesis of coordination compounds using triazolo[1,5-a]pyrimidine ligands has been explored, revealing their utility in creating materials with interesting structures and potential applications in electronics and photoluminescence (Łakomska et al., 2016). This aspect of research implies that this compound could contribute to the development of new materials with specific optical properties, enhancing our ability to create advanced technological and electronic devices.
Biological Properties and Potential Therapeutic Applications
The biological activities associated with triazolo[1,5-a]pyrimidine derivatives underscore their significance in medicinal chemistry. These compounds have been identified to possess a range of biological properties, including antiparasitic, antibacterial, and anticancer activities (Pinheiro et al., 2020). Such findings suggest that this compound could serve as a valuable scaffold for the design of new drugs targeting various diseases, highlighting its potential in drug discovery and pharmaceutical research.
Mechanism of Action
Target of Action
These include various enzymes and receptors, and they have shown a wide range of pharmacological activities such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Mode of Action
[1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with their targets in a variety of ways, often acting as inhibitors .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities demonstrated by [1,2,4]triazolo[1,5-a]pyrimidines, it’s likely that multiple pathways could be involved .
Result of Action
[1,2,4]triazolo[1,5-a]pyrimidines have been found to have a variety of effects, depending on their specific structure and the targets they interact with .
Safety and Hazards
Future Directions
The potential of 1,2,4-triazolo [1,5- a ]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Biochemical Analysis
Biochemical Properties
Compounds within the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Li/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAQRXZQXHGCBK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC2=NC=NN21)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3LiN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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